3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile
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Overview
Description
3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a chlorine atom at the 3-position, a phenyl group at the 2-position, and two cyano groups at the 5 and 6 positions of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions or the use of environmentally benign solvents can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The cyano groups can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while cyclization reactions can produce polycyclic compounds .
Scientific Research Applications
3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1H-indole-5,6-dicarbonitrile
- 2-phenyl-1H-indole-5,6-dicarbonitrile
- 3-bromo-1H-indole-5,6-dicarbonitrile
Uniqueness
3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile is unique due to the specific combination of substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H8ClN3 |
---|---|
Molecular Weight |
277.71 g/mol |
IUPAC Name |
3-chloro-2-phenyl-1H-indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C16H8ClN3/c17-15-13-6-11(8-18)12(9-19)7-14(13)20-16(15)10-4-2-1-3-5-10/h1-7,20H |
InChI Key |
ANZXDQPIAVWTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C(=C3)C#N)C#N)Cl |
Origin of Product |
United States |
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